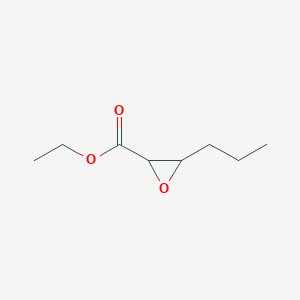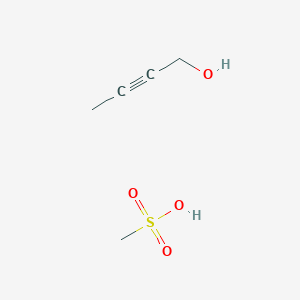
Methanesulfonic acid--but-2-yn-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–but-2-yn-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and but-2-yn-1-ol Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water But-2-yn-1-ol is an alkyne alcohol with the molecular formula C₄H₆O, characterized by its triple bond and hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–but-2-yn-1-ol typically involves the esterification of but-2-yn-1-ol with methanesulfonic acid. This reaction can be carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–but-2-yn-1-ol may involve continuous flow processes to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a product with consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in but-2-yn-1-ol can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The triple bond in but-2-yn-1-ol can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methanesulfonic acid–but-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–but-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The methanesulfonate group can act as a leaving group in substitution reactions, while the hydroxyl and alkyne groups can participate in various chemical transformations. These interactions can modulate the activity of enzymes or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid–but-2-yn-1-ol can be compared with other similar compounds such as:
Methanesulfonic acid–but-3-yn-1-ol: Similar structure but with a different position of the triple bond.
Methanesulfonic acid–prop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
Methanesulfonic acid–but-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
The uniqueness of methanesulfonic acid–but-2-yn-1-ol lies in its combination of a strong acid with an alkyne alcohol, providing a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
61493-85-4 |
|---|---|
Formule moléculaire |
C5H10O4S |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
but-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h5H,4H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
BUITWWCMSXVOQG-UHFFFAOYSA-N |
SMILES canonique |
CC#CCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


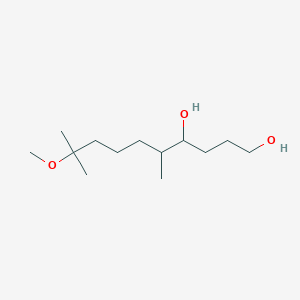

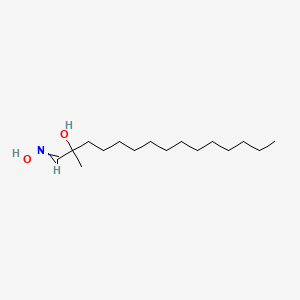
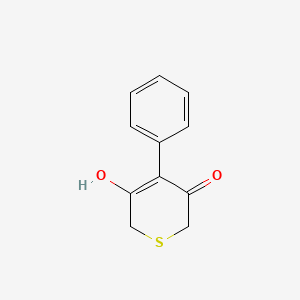
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
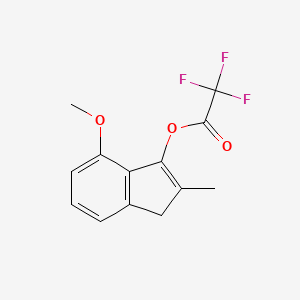
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
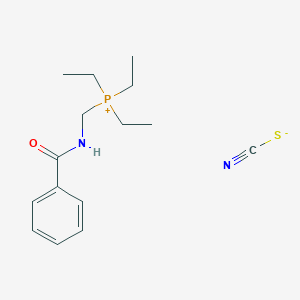
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

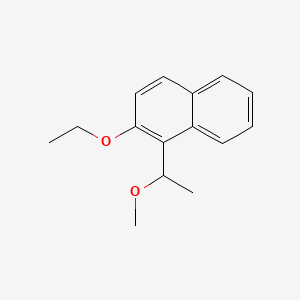
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
